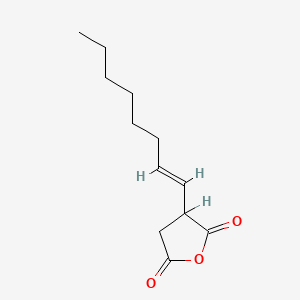

Octenyl succinic anhydride

描述

属性

IUPAC Name |

3-[(E)-oct-1-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLISWPFVWWWNNP-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-3-(octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7757-96-2, 26680-54-6 | |

| Record name | 1-Octenyl succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026680546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octenylsuccinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-3-(octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(octenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-3-(1-octenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTENYL SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydro-3-(1-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mechanism of octenyl succinic anhydride reaction with polymers

An In-depth Technical Guide to the Reaction Mechanism of Octenyl Succinic Anhydride (B1165640) with Polymers

Introduction

Octenyl succinic anhydride (OSA) is a modified dicarboxylic anhydride utilized extensively for the chemical modification of polymers.[1] Its bifunctional nature, comprising a hydrophobic octenyl chain and a reactive succinic anhydride ring, allows it to impart amphiphilic properties to naturally hydrophilic polymers.[2] This modification is crucial in various industries, including food, pharmaceuticals, and materials science, where OSA-modified polymers serve as emulsifiers, encapsulating agents, and stabilizers.[3] The reaction primarily involves the partial substitution of hydroxyl or other nucleophilic groups on the polymer backbone with the hydrophobic OSA substituent. This guide provides a detailed technical overview of the reaction mechanism, experimental protocols, and critical factors influencing the modification of polymers such as starch, chitosan (B1678972), and proteins with OSA.

Core Reaction Mechanism

The fundamental chemistry of OSA modification lies in the electrophilic nature of its succinic anhydride ring, which is highly reactive towards nucleophiles present on polymer chains.[2] The most common nucleophiles are hydroxyl (-OH) groups in polysaccharides and amine (-NH2) groups in proteins and chitosan.

The reaction is an acylation, specifically an esterification when reacting with hydroxyl groups and an amidation when reacting with amine groups.[2] Under typically alkaline conditions, the nucleophilic group on the polymer attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a covalent bond, resulting in a monoester or monoamide derivative.[2][4] The other end of the opened anhydride ring becomes a free carboxylic acid group, which is typically in its carboxylate salt form (e.g., sodium salt) under the alkaline reaction pH.[4]

Caption: General reaction scheme for the modification of polymers with OSA.

Reaction with Specific Polymers

Polysaccharides (e.g., Starch, Cellulose, Gums)

The most common application of OSA modification is with starch. The hydroxyl groups on the glucose units of the starch molecule act as nucleophiles. The reaction, typically conducted in an aqueous slurry under alkaline conditions (pH 7-9), results in the formation of sodium starch octenyl succinate (B1194679), an amphiphilic molecule with both hydrophilic (starch backbone) and lipophilic (octenyl group) properties.[3][4][5] The esterification primarily occurs in the more accessible amorphous regions of the starch granules.[3][6]

Caption: Reaction pathway for the esterification of starch with OSA.

Chitosan

Chitosan, a polysaccharide derived from chitin, possesses both primary amine (-NH2) and hydroxyl (-OH) groups. Both groups can react with OSA, but the amine group is generally more nucleophilic and reactive under the typical reaction conditions. The reaction introduces the hydrophobic octenyl succinate group onto the chitosan backbone, significantly altering its properties, such as reducing its water solubility.[7][8] The electrostatic interaction between the negatively charged carboxyl groups of OSA-starch and the positively charged amino groups of chitosan is also utilized to form stable polyelectrolyte complexes for applications like high internal phase emulsions.[8][9]

Proteins

Proteins are modified by OSA through the acylation of nucleophilic side chains of amino acid residues.[10] The primary reaction sites are the free amine groups, including the ε-amino group of lysine (B10760008) and the N-terminal α-amino group.[10] Aliphatic hydroxyl groups (e.g., from serine and threonine) can also react.[10] This modification can enhance the emulsifying properties and stability of proteins.[11]

Experimental Protocols

While specific parameters vary depending on the polymer and desired degree of substitution (DS), a general methodology for OSA modification in an aqueous medium can be outlined.

Caption: A typical workflow for the synthesis of OSA-modified polymers.

Determination of Degree of Substitution (DS)

The Degree of Substitution (DS) is a critical parameter that quantifies the extent of modification, defined as the average number of hydroxyl groups substituted per monomer unit (e.g., per glucose unit in starch).[1][12] A common method for determining DS is titration.[13][14]

Titration Protocol:

-

An accurately weighed sample of dry OSA-modified polymer (e.g., 1 g) is dispersed in a solvent like an HCl-alcohol solution and stirred for 30 minutes.[13]

-

The suspension is then titrated with a standardized NaOH solution to a phenolphthalein (B1677637) endpoint.

-

A control titration is performed on the unmodified polymer.

-

The DS is calculated based on the amount of NaOH consumed, which corresponds to the free carboxyl groups on the attached OSA moieties.[13]

Quantitative Data and Influencing Factors

The efficiency of the OSA reaction and the final DS are influenced by several key parameters.

References

- 1. Functionalities of this compound Wheat Starch and Its Effect on the Quality of Model Dough and Noodles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound modified starch on soy protein-polyphenol binary covalently linked complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fabrication of OSA Starch/Chitosan Polysaccharide-Based High Internal Phase Emulsion via Altering Interfacial Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Synthesis and Characterization of Octenyl Succinic Anhydride (OSA) Modified Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of octenyl succinic anhydride (B1165640) (OSA) modified materials, with a primary focus on the modification of starch, a widely used excipient in the pharmaceutical industry. OSA modification imparts amphiphilic properties to hydrophilic polymers, enhancing their functionality as emulsifiers, encapsulating agents, and drug delivery vehicles.[1][2] This guide details the underlying chemistry, experimental protocols, and analytical techniques for the successful synthesis and thorough characterization of these valuable materials.

Synthesis of Octenyl Succinic Anhydride Modified Starch

The synthesis of OSA-modified starch is primarily achieved through an esterification reaction where the hydroxyl groups of the starch molecule react with this compound. This reaction is typically carried out in an aqueous slurry under controlled pH and temperature.

The reaction introduces a hydrophobic octenyl group and a hydrophilic succinate (B1194679) group onto the starch backbone, resulting in an amphiphilic polymer. The degree of substitution (DS), which is the average number of hydroxyl groups substituted with OSA per anhydroglucose (B10753087) unit, is a critical parameter that dictates the functional properties of the modified starch.

Synthesis Pathway

The esterification reaction proceeds via the nucleophilic attack of the hydroxyl groups on the starch molecule on the carbonyl carbon of the anhydride ring of OSA. The reaction is base-catalyzed, with the alkali maintaining a pH that facilitates the reaction.

Experimental Protocol: Synthesis of OSA-Modified Starch

This protocol describes a typical laboratory-scale synthesis of OSA-modified starch in an aqueous slurry.

Materials:

-

Native starch (e.g., corn, potato, or rice starch)

-

This compound (OSA)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3% w/w)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Distilled water

Equipment:

-

Reaction vessel (e.g., beaker or flask) with a magnetic stirrer and pH probe

-

Constant temperature water bath

-

Centrifuge or filtration apparatus

-

Drying oven

Procedure:

-

Prepare Starch Slurry: Disperse a known amount of native starch (e.g., 100 g, dry basis) in distilled water to form a slurry of a specific concentration (e.g., 35% w/w).[3][4]

-

Adjust pH: While stirring, adjust the pH of the starch slurry to a desired alkaline value, typically between 8.0 and 9.0, using the NaOH solution.[3][5][6]

-

Introduce OSA: Slowly add a predetermined amount of OSA (e.g., 3% based on the dry weight of starch) to the starch slurry while maintaining vigorous stirring.

-

Control Reaction Conditions: Maintain the reaction at a constant temperature, typically between 30°C and 35°C, and a constant pH by the continuous addition of the NaOH solution for a specified duration (e.g., 2-4 hours).[3][4]

-

Neutralization: After the reaction is complete, neutralize the slurry to a pH of 6.5-7.0 with the HCl solution.

-

Washing: Wash the modified starch by repeated centrifugation or filtration with distilled water to remove unreacted OSA and salts. A final wash with acetone or ethanol can aid in drying.

-

Drying: Dry the washed OSA-modified starch in an oven at a controlled temperature (e.g., 40-45°C) until a constant weight is achieved.

-

Milling: The dried product can be milled to a fine powder.

Characterization of this compound Modified Starch

A thorough characterization of the synthesized OSA-modified starch is essential to confirm the modification, determine the degree of substitution, and understand its physicochemical properties.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of OSA-modified starch.

Experimental Protocols for Characterization

2.2.1. Determination of Degree of Substitution (DS) by Titration

This method is commonly used to quantify the extent of OSA modification.

Procedure:

-

Accurately weigh a known amount of the OSA-modified starch (e.g., 1.0 g, dry basis).

-

Disperse the sample in a suitable solvent (e.g., 25 mL of 95% ethanol).

-

Add a known volume of a standardized NaOH solution (e.g., 25 mL of 0.1 M NaOH).

-

Heat the mixture in a water bath (e.g., at 50°C for 30 minutes) to facilitate the saponification of the ester groups.

-

Cool the solution to room temperature and titrate the excess NaOH with a standardized HCl solution (e.g., 0.1 M) using phenolphthalein (B1677637) as an indicator.

-

A blank titration is performed using the native, unmodified starch.

-

The DS is calculated using the following formula: DS = (Vblank - Vsample) × MHCl × 162 / (W × 1000) where:

-

Vblank is the volume of HCl used for the blank titration (mL)

-

Vsample is the volume of HCl used for the sample titration (mL)

-

MHCl is the molarity of the HCl solution (mol/L)

-

162 is the molecular weight of an anhydroglucose unit ( g/mol )

-

W is the weight of the dry sample (g)

-

2.2.2. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of the ester functional group in the modified starch.

Procedure:

-

Prepare a pellet by mixing a small amount of the dried sample with potassium bromide (KBr) and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an attenuated total reflectance (ATR) accessory.

-

Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm-1).

-

Look for the appearance of new characteristic peaks in the spectrum of the OSA-modified starch compared to the native starch.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for detailed structural analysis and can also be used to determine the DS.

Procedure:

-

Dissolve the OSA-modified starch in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). For starch, solubilization may require heating or the use of co-solvents.

-

Acquire the 1H and 13C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the spectra for the appearance of new signals corresponding to the protons and carbons of the octenyl and succinyl groups.

2.2.4. Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the modified starch.

Procedure (TGA):

-

Place a small, accurately weighed amount of the sample into a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss as a function of temperature.

Procedure (DSC):

-

Accurately weigh a small amount of the sample into a DSC pan and seal it.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.

-

Record the heat flow into or out of the sample as a function of temperature to observe thermal events such as gelatinization and melting.

Data Presentation

The quantitative data obtained from the synthesis and characterization of OSA-modified starch are summarized in the following tables for easy comparison.

Synthesis Parameters and Efficiency

| Parameter | Typical Range/Value | Reference |

| Starch Concentration | 30-40% (w/w) | [4] |

| pH | 8.0 - 9.0 | [3][5][6] |

| Temperature | 30 - 35°C | [3][4] |

| OSA Concentration | 1 - 5% (w/w of starch) | [7] |

| Reaction Time | 2 - 6 hours | [6][7] |

| Degree of Substitution (DS) | 0.01 - 0.05 | [3][4] |

| Reaction Efficiency (RE) | 50 - 90% | [3][4] |

FTIR Spectral Data

| Wavenumber (cm-1) | Assignment | Reference |

| ~1725 | C=O stretching of the ester group | |

| ~1570 | Asymmetric stretching of the carboxylate group (RCOO-) | |

| ~3400 | O-H stretching (present in both native and modified starch) | [6] |

| ~2930 | C-H stretching (present in both native and modified starch) | [6] |

1H NMR Chemical Shift Assignments

| Chemical Shift (ppm) | Assignment | Reference |

| 0.8-0.9 | Methyl protons (-CH3) of the octenyl group | |

| 1.2-1.4 | Methylene protons (-CH2-) of the octenyl chain | |

| 2.0-2.2 | Methylene protons adjacent to the double bond in the octenyl group | |

| 2.4-2.7 | Methylene protons of the succinate group | |

| 3.0-5.5 | Protons of the anhydroglucose units of starch | |

| 5.3-5.5 | Vinylic protons (-CH=CH-) of the octenyl group |

Thermal Analysis Data

| Property | Native Starch | OSA-Modified Starch | Reference |

| Gelatinization Temperature (Tg) | Higher | Lower | [1] |

| Decomposition Temperature (Td) | Lower | Generally Higher |

Structure-Property Relationship

The degree of substitution (DS) is a key factor that influences the physicochemical properties of OSA-modified starch. The following diagram illustrates this relationship.

An increase in the DS generally leads to enhanced amphiphilicity, which in turn improves the emulsifying capacity and encapsulation efficiency of the modified starch. This makes OSA-modified starch a versatile excipient in the development of various drug delivery systems.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound modified starch. By following the outlined experimental protocols and utilizing the described analytical techniques, researchers and drug development professionals can effectively synthesize and characterize these materials for a wide range of applications. The ability to control the degree of substitution allows for the fine-tuning of the physicochemical properties of the modified starch, enabling the development of tailored excipients for advanced drug delivery systems.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and paste properties of this compound modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.monash.edu [research.monash.edu]

- 6. mdpi.com [mdpi.com]

- 7. Construction of this compound modified porous starch for improving bioaccessibility of β-carotene in emulsions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10079B [pubs.rsc.org]

The Bifunctional Nature of Octenyl Succinic Anhydride Reactivity: A Technical Guide for Researchers and Drug Development Professionals

Octenyl succinic anhydride (B1165640) (OSA) is a modified cyclic dicarboxylic acid anhydride that has garnered significant attention across various scientific disciplines, including the pharmaceutical sciences. Its utility is rooted in its bifunctional chemical nature, possessing two distinct reactive sites that allow for a wide range of chemical modifications and applications. This technical guide provides an in-depth exploration of the core reactivity of OSA, tailored for researchers, scientists, and drug development professionals.

Core Reactivity of Octenyl Succinic Anhydride

The remarkable versatility of OSA stems from its two primary functional groups: a reactive succinic anhydride ring and a hydrophobic octenyl chain containing a carbon-carbon double bond.[1] This dual functionality allows for a two-pronged approach to molecular design and functionalization.

The Electrophilic Succinic Anhydride Ring: A Gateway to Ester and Amide Linkages

The cornerstone of OSA's reactivity lies in its succinic anhydride ring. This five-membered ring is highly electrophilic and susceptible to nucleophilic attack, particularly from hydroxyl (-OH) and amine (-NH2) groups. This reaction, typically an acylation, results in the opening of the anhydride ring to form a stable ester or amide bond, respectively.[1] This process also generates a free carboxylic acid group, which can be further functionalized or utilized for its pH-responsive properties.

The most prevalent application of this reactivity is the modification of polysaccharides, such as starch and hyaluronic acid.[2][3] The abundant hydroxyl groups on these biopolymers readily react with OSA under mild alkaline conditions to create amphiphilic derivatives with enhanced emulsifying and stabilizing properties.[4] This esterification is a cornerstone of OSA's use in the food and pharmaceutical industries.

The Nucleophilic Octenyl Chain: A Handle for Further Functionalization

The second reactive site of OSA is the internal carbon-carbon double bond within the octenyl chain.[1] This alkene group can participate in a variety of addition reactions, offering a secondary platform for chemical modification. While less commonly exploited than the anhydride ring, the octenyl chain's reactivity provides opportunities for advanced applications, including:

-

Hydrogenation: Saturation of the double bond to alter the hydrophobicity and physical properties of the molecule.[1]

-

Halogenation: Introduction of halogen atoms, which can serve as leaving groups for subsequent nucleophilic substitution reactions.[1]

-

Epoxidation: Formation of an epoxide ring, which can be opened by various nucleophiles to introduce new functional groups.[1]

-

Thiol-ene "Click" Chemistry: A highly efficient and specific reaction between the alkene and a thiol-containing molecule, which can be used for the conjugation of drugs, targeting ligands, or other biomolecules under mild conditions.[5][6]

This bifunctional nature allows for the creation of complex, multi-functional materials with tailored properties for specific applications in drug delivery and development.

Data Presentation: Quantitative Analysis of OSA Reactivity

The efficiency and extent of OSA modification are critical parameters that influence the final properties of the resulting material. These are often quantified by the Degree of Substitution (DS), which represents the average number of substituent groups attached per monomeric unit of the polymer. The DS is influenced by several reaction parameters, as summarized in the tables below.

| Reaction Parameter | Substrate | Value | Resulting DS | Reference |

| OSA Concentration | Potato Starch | 1% | 0.0012 | [7] |

| Potato Starch | 3% | 0.0034 | [7] | |

| Potato Starch | 5% | 0.0055 | [7] | |

| Sago Starch | 5.00% | 0.0120 | [8] | |

| pH | Sago Starch | 7.20 | 0.0120 | [8] |

| Pearl Millet Starch | 8.0 | 0.010-0.025 | [1] | |

| Reaction Time | Sago Starch | 9.65 h | 0.0120 | [8] |

| Pearl Millet Starch | 2 h | 0.018 | [9] | |

| Pearl Millet Starch | 5 h | 0.022 | [9] |

| Property | Material | Condition | Value | Reference |

| Particle Size | OSA-modified Starch Nanoparticles | DS = 0.0203 | 411.16 nm | [10] |

| OSA-modified Starch Nanoparticles | DS = 0.0433 | 442.07 nm | [10] | |

| SAAP-148 loaded OSA-HA Nanogels | 150 µg/mL SAAP-148 | 229 nm | [1] | |

| Zeta Potential | OSA-modified Starch Nanoparticles | - | Negative | [2] |

| OTP in κ-CG solution | pH 4 | Positive | [11] | |

| OTP in κ-CG solution | pH > 7 | Negative | [11] | |

| FTIR Peak (C=O stretch) | OSA-modified Waxy Maize Starch | - | 1723 cm⁻¹ | [7] |

| OSA-modified Porous Starch | - | 1725 cm⁻¹ | [12] | |

| FTIR Peak (RCOO⁻ asymm. stretch) | OSA-modified Waxy Maize Starch | - | 1563 cm⁻¹ | [7] |

| OSA-modified Porous Starch | - | 1570 cm⁻¹ | [12] | |

| ¹H-NMR Chemical Shift (methyl protons of OSA) | OSA-modified Potato Starch | - | ~0.9 ppm | [7] |

| Property | Material | Condition | Value | Reference |

| Consistency Index (K) | OSA-modified Potato Starch Paste | DS = 0.0012 - 0.0055 | Lower than native starch | [7] |

| OSA-modified Sorghum Starch | - | 30.4 - 91.0 Pa·sⁿ | [13] | |

| Flow Behavior Index (n) | OSA-modified Potato Starch Paste | DS = 0.0012 - 0.0055 | 0.47 - 0.54 | [7] |

| OSA-modified Sorghum Starch | - | 0.25 - 0.47 | [13] | |

| Storage Modulus (G') | OSA-modified Potato Starch Paste | DS = 0.0012 - 0.0055 | Lower than native starch | [7] |

| OSA-modified Pearl Millet Starch | - | Decreased with modification | [1] | |

| Loss Modulus (G'') | OSA-modified Potato Starch Paste | DS = 0.0012 - 0.0055 | Lower than native starch | [7] |

| OSA-modified Pearl Millet Starch | - | Decreased with modification | [1] |

Experimental Protocols

Synthesis of this compound (OSA) Modified Starch

This protocol is adapted from the method described for the modification of pearl millet starch.[1]

Materials:

-

Native Starch (e.g., pearl millet, corn, potato)

-

This compound (OSA)

-

Distilled Water

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

Procedure:

-

Prepare a starch slurry by dispersing 100 g of dry starch into 120 mL of distilled water with continuous stirring.

-

Adjust the pH of the slurry to 8.0 using 1 M NaOH.

-

Slowly add 3 g of OSA (3% based on starch solids) to the slurry while maintaining the pH at 8.0 with 1 M NaOH.

-

Continue the reaction at room temperature with constant stirring for one hour.

-

After the reaction is complete, adjust the pH of the dispersion to 6.5 with 1 M HCl.

-

The modified starch is then recovered by centrifugation, washed multiple times with distilled water and ethanol, and dried in an oven.

Determination of the Degree of Substitution (DS) by Titration

This protocol is based on the alkali saponification method.[1]

Materials:

-

OSA-modified starch

-

0.5 N Sodium Hydroxide (NaOH) solution

-

0.5 N Hydrochloric Acid (HCl) solution

-

Phenolphthalein (B1677637) indicator

-

Distilled water

Procedure:

-

Accurately weigh 5 g of the OSA-modified starch and suspend it in 50 mL of distilled water.

-

Add 25 mL of 0.5 N NaOH solution to the suspension.

-

Shake the mixture for 24 hours at room temperature to ensure complete saponification of the ester linkages.

-

Titrate the excess alkali in the solution with 0.5 N HCl using phenolphthalein as an indicator.

-

Perform a blank titration using the same procedure with unmodified starch.

-

The percentage of OSA substitution and the DS are calculated using the following equations:

% OSA Substitution = [(V_blank - V_sample) × N_HCl × 210.27] / (W_sample × 10)

DS = (162 × % OSA Substitution) / [21027 - (209.27 × % OSA Substitution)]

Where:

-

V_blank = Volume of HCl used for the blank titration (mL)

-

V_sample = Volume of HCl used for the sample titration (mL)

-

N_HCl = Normality of the HCl solution

-

210.27 = Molecular weight of OSA

-

W_sample = Weight of the sample (g)

-

162 = Molecular weight of an anhydroglucose (B10753087) unit

-

Synthesis of this compound-Modified Hyaluronic Acid (OSA-HA)

This protocol is adapted from the method described for preparing OSA-HA for nanogel formation.[1]

Materials:

-

Hyaluronic Acid (HA)

-

Sodium Bicarbonate (NaHCO₃)

-

This compound (OSA)

-

0.5 M Sodium Hydroxide (NaOH)

-

Ultrapure water

Procedure:

-

Dissolve 1.25 g of HA in 50 mL of ultrapure water.

-

Add NaHCO₃ to the HA solution and mix for 1 hour to achieve a 2 M carbonate solution.

-

Adjust the pH of the solution to 8.5 with 0.5 M NaOH.

-

Add OSA dropwise to the HA solution to reach a molar OSA:HA ratio of 50:1.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

Purify the reaction product by dialysis against ultrapure water at 4°C until the conductivity of the dialysate reaches approximately 5 µS/cm.

-

Lyophilize the purified OSA-HA solution to obtain a dry powder.

-

The degree of substitution can be determined using ¹H-NMR spectroscopy.[3]

Visualizations of Core Concepts and Workflows

Bifunctional Reactivity of this compound

Caption: Bifunctional reactivity of OSA at the anhydride ring and the octenyl chain.

Experimental Workflow for OSA-Starch Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of OSA-modified starch.

Immunomodulatory Signaling Pathways Activated by OSA-Modified Biopolymers

Caption: OSA-modified glucomannan activates NF-κB and MAPK pathways in macrophages.

Logical Relationship of OSA's Bifunctionality to its Applications

Caption: Logical flow from OSA's structure to its drug delivery applications.

Conclusion

The bifunctional reactivity of this compound provides a versatile platform for the development of advanced materials, particularly in the realm of drug delivery. The ability to independently or sequentially modify both the succinic anhydride ring and the octenyl chain allows for the fine-tuning of physicochemical properties to meet the demanding requirements of pharmaceutical formulations. By understanding the core principles of OSA's reactivity and the quantitative relationships between reaction conditions and material properties, researchers and drug development professionals can unlock the full potential of this unique molecule to create innovative and effective therapeutic solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thiol-ene click hydrogels for therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 7. Fourier transform infrared (FT-IR) microspectroscopic census of single starch granules for octenyl succinate ester modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 10. Preparation and physicochemical properties of OSA modified Cyperus esculentus starch nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Dual Role of Octenyl Succinic Anhydride (OSA) in Derivative Functionality: A Technical Guide to Hydrophobic and Steric Contributions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octenyl succinic anhydride (B1165640) (OSA) is a widely utilized modifying agent revered for its ability to impart amphiphilic properties to a variety of molecules, most notably polysaccharides like starch. This technical guide delves into the core principles of OSA modification, focusing on the dual contributions of its introduced octenyl group: hydrophobicity and steric hindrance. Through a comprehensive review of existing literature, this document provides quantitative data on the impact of OSA modification, detailed experimental protocols for synthesis and characterization, and visual representations of key processes and mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals in material science and drug development, facilitating a deeper understanding and application of OSA derivatives.

Introduction

The chemical modification of polymers and other macromolecules is a cornerstone of modern material science and pharmaceutical development. Among the various modifying agents, Octenyl Succinic Anhydride (OSA) has emerged as a particularly versatile tool. Its application, especially in the esterification of polysaccharides like starch, transforms naturally hydrophilic substances into amphiphilic derivatives with a broad range of functionalities.[1][2] This transformation is primarily attributed to the introduction of the octenyl group, a C8 alkenyl chain, which confers significant hydrophobic character, and the succinic anhydride ring, which provides a reactive handle for covalent attachment and introduces a hydrophilic carboxyl group upon reaction.

The significance of OSA modification lies in the precise balance of hydrophobic and hydrophilic properties it imparts. This amphiphilicity is crucial for applications such as emulsion stabilization, microencapsulation of lipophilic compounds, and the development of novel drug delivery systems.[3] The functional consequences of OSA modification can be broadly categorized into two key contributions:

-

Hydrophobic Contribution: The nonpolar octenyl chain is the primary driver of the increased hydrophobicity in OSA derivatives. This property is fundamental to their ability to interact with and stabilize non-aqueous phases, making them excellent emulsifying agents. The degree of substitution (DS), which quantifies the number of hydroxyl groups substituted with OSA per monomer unit, directly correlates with the hydrophobicity of the resulting derivative.[4]

-

Steric Contribution: The bulky nature of the grafted OSA molecule provides a significant steric barrier. In emulsion systems, this steric hindrance prevents the coalescence of dispersed droplets, contributing to long-term stability.[3] This effect is also crucial in drug delivery applications, where the steric shield can protect encapsulated active pharmaceutical ingredients (APIs) from degradation and control their release profile.

This guide will provide an in-depth exploration of these two contributions, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the underlying principles and workflows.

Quantitative Data on Hydrophobic and Steric Contributions

The extent of hydrophobic and steric contributions of OSA in its derivatives can be quantified through various analytical techniques. The degree of substitution (DS) is a fundamental parameter that influences these properties.

Table 1: Influence of Degree of Substitution (DS) on the Hydrophobicity of OSA-Modified Starches

| Starch Source | OSA Concentration (%) | Degree of Substitution (DS) | Contact Angle (°) | Reference |

| Sago Starch | 5.00 | 0.0120 | Not Reported | [5] |

| Early Indica Rice Starch | 3.0 | 0.0188 | Not Reported | [1] |

| Pearl Millet Starch | 3.0 | 0.010 - 0.025 | Not Reported | [2] |

| Cacahuacintle Corn Starch | 3.0 | 0.017 | Not Reported | [6] |

| Turmeric Starch | 0.5 | 0.0144 | Not Reported | [4] |

| Turmeric Starch | 1.0 | 0.0188 | Not Reported | [4] |

| Turmeric Starch | 2.0 | 0.0229 | Not Reported | [4] |

| Turmeric Starch | 3.0 | 0.0264 | Not Reported | [4] |

Table 2: Impact of OSA Modification on Rheological Properties (Indicative of Steric Effects)

| Derivative | Modification | Observed Effect on Viscosity | Interpretation of Steric Contribution | Reference |

| Waxy Corn Starch | OSA Modification | Increased paste viscosity | The bulky OSA groups increase hydrodynamic volume and intermolecular interactions, leading to higher viscosity. | [7] |

| Gluten-Free Dough | Addition of OSA-Starch | Increased storage (G') and loss (G'') moduli | OSA-starch granules swell and provide a bulking effect, strengthening the dough structure through steric interactions. | [8] |

| Sorghum Starch | OSA Modification | Increased swelling power and paste viscosity | The introduction of OSA groups weakens internal granular forces, allowing for greater swelling and increased viscosity due to steric hindrance between swollen granules. | [9] |

Experimental Protocols

Synthesis of OSA-Modified Starch (Aqueous Slurry Method)

This protocol is a generalized procedure based on methodologies reported in the literature.[1][4][10]

Materials:

-

Native Starch (e.g., corn, rice, sago)

-

This compound (OSA)

-

Sodium Hydroxide (NaOH) solution (e.g., 3% w/v)

-

Hydrochloric Acid (HCl) solution (e.g., 3% v/v)

-

Distilled Water

Procedure:

-

Prepare a starch slurry by dispersing a known amount of dry starch (e.g., 100 g) in distilled water (e.g., 400 mL) with continuous agitation.

-

Adjust the pH of the slurry to a desired alkaline level (typically between 7.0 and 9.0) using the NaOH solution. A pH of 8.0-8.5 is commonly used.[2][10]

-

Slowly add the desired amount of OSA (e.g., 3% based on the dry weight of starch) to the slurry over a period of 1-2 hours while maintaining the pH at the setpoint by the continuous addition of NaOH solution.

-

Allow the reaction to proceed for a specified time (e.g., 2-6 hours) at a controlled temperature (e.g., 30-40 °C).[1][4]

-

After the reaction is complete, neutralize the slurry to a pH of 6.5-7.0 with the HCl solution.

-

Wash the modified starch by centrifuging the slurry and resuspending the pellet in distilled water. Repeat this washing step at least twice.

-

Further wash the modified starch with ethanol or acetone to remove any unreacted OSA. Repeat this step twice.

-

Dry the final product in an oven at a low temperature (e.g., 40-45 °C) for 24 hours.

-

Grind the dried OSA-modified starch to a fine powder and store it in an airtight container.

Determination of the Degree of Substitution (DS)

This titrimetric method is widely used to quantify the level of OSA modification.[2][11]

Materials:

-

OSA-modified starch

-

0.5 N Sodium Hydroxide (NaOH) solution

-

0.5 N Hydrochloric Acid (HCl) solution

-

Phenolphthalein (B1677637) indicator

-

Distilled water

Procedure:

-

Accurately weigh about 5 g of the dry OSA-modified starch and suspend it in 50 mL of distilled water.

-

Add 25 mL of 0.5 N NaOH solution to the suspension.

-

Shake the mixture vigorously for 24 hours at room temperature to ensure complete saponification of the ester linkages.

-

Titrate the excess alkali in the solution with 0.5 N HCl using phenolphthalein as an indicator.

-

Perform a blank titration with the same amount of 0.5 N NaOH solution without the OSA-starch.

-

Calculate the percentage of OSA and the DS using the following equations:

%OSA = [((V_blank - V_sample) × N_HCl × 210.22) / (W_sample × 1000)] × 100

DS = (162 × %OSA) / (21022 - 210.22 × %OSA)

Where:

-

V_blank = Volume of HCl used for the blank titration (mL)

-

V_sample = Volume of HCl used for the sample titration (mL)

-

N_HCl = Normality of the HCl solution

-

210.22 = Molecular weight of OSA ( g/mol )

-

W_sample = Dry weight of the OSA-starch sample (g)

-

162 = Molecular weight of an anhydroglucose (B10753087) unit ( g/mol )

-

Measurement of Contact Angle

Contact angle measurement is a direct method to assess the hydrophobicity of a surface.[12][13]

Materials:

-

OSA-modified derivative film or a pressed pellet of the powder

-

Goniometer or a contact angle measurement system

-

High-purity water

-

Microsyringe

Procedure:

-

Prepare a smooth, flat surface of the OSA-modified derivative. This can be a film cast from a solution or a pellet formed by compressing the powder.

-

Place the sample on the stage of the goniometer.

-

Using a microsyringe, carefully dispense a small droplet of high-purity water (e.g., 5-10 µL) onto the surface of the sample.

-

Capture a high-resolution image of the droplet at the solid-liquid-air interface.

-

Use the software associated with the goniometer to measure the angle formed between the tangent to the droplet at the point of contact with the surface and the surface itself. This is the contact angle.

-

Perform measurements at multiple locations on the sample surface and calculate the average contact angle to ensure reproducibility.

Mandatory Visualizations

Experimental Workflow for OSA-Starch Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of OSA-modified starch.

Mechanism of Emulsion Stabilization by OSA-Derivatives

Caption: Hydrophobic and steric stabilization of an oil droplet by an OSA derivative.

Hypothetical Signaling Pathway for Cellular Uptake of OSA-Modified Nanoparticles

While specific signaling pathways for OSA-derivatives are not extensively detailed in the current literature, a general hypothetical pathway for the cellular uptake of polymer-coated nanoparticles can be proposed. OSA modification, by increasing hydrophobicity, may influence the interaction with the cell membrane and the subsequent endocytic pathway.

Caption: A potential pathway for the cellular uptake and drug release of OSA-modified nanoparticles.

Conclusion

The modification of molecules with this compound provides a powerful and versatile platform for tuning their physicochemical properties. The dual contribution of the introduced octenyl group – providing both hydrophobicity and steric hindrance – is fundamental to the wide-ranging applications of OSA derivatives, from food science to advanced drug delivery. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and professionals to harness the full potential of OSA modification in their respective fields. Future research should continue to explore the application of OSA to a broader range of substrates and further elucidate the specific molecular interactions that govern the functionality of these remarkable derivatives.

References

- 1. Recent advances of this compound modified polysaccharides as wall materials for nano-encapsulation of hydrophobic bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structure and Properties of this compound-Modified High-Amylose Japonica Rice Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound Starch Alleviates Alcoholic Liver Disease by Modulating Gut Microbiota and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery" by Prabhat Kattel, Shoukath Sulthana et al. [scholarworks.uttyler.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octenyl Succinic Anhydride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of octenyl succinic anhydride (B1165640) (OSA), a significant chemical intermediate, particularly in the modification of polysaccharides. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis protocols, and applications.

Core Chemical Identifiers

Octenyl succinic anhydride is a derivative of succinic anhydride featuring an eight-carbon alkenyl chain. This modification imparts amphiphilic properties, enabling it to act as an effective surfactant and emulsifier.[1] The position of the double bond in the octenyl group can vary, leading to different isomers. The most common CAS numbers and the molecular formula are summarized below.

| Identifier | Value |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| CAS Number (General, mixture of isomers) | 26680-54-6 |

| CAS Number (2-Octenyl succinic anhydride) | 42482-06-4 |

| CAS Number (1-Octenyl succinic anhydride) | 7757-96-2 |

Physicochemical Properties

OSA is typically a clear, colorless to pale yellow liquid.[1][2] Its properties make it suitable for a range of industrial applications, primarily as a modifying agent for starches and other natural polymers.

| Property | Value |

| Appearance | Clear, colorless to yellow liquid |

| Density | ~1 g/mL at 25 °C |

| Boiling Point | 168 °C at 10 mm Hg |

| Melting Point | 8-12 °C |

| Flash Point | >230 °F |

| Solubility | Low solubility in water |

Synthesis and Reaction Mechanism

This compound is synthesized through the reaction of maleic anhydride with an octene isomer. The reaction involves an "ene" reaction mechanism. The primary application of OSA is in the chemical modification of starches, a process known as esterification.

Reaction with Starch

The esterification of starch with OSA is typically carried out in an aqueous slurry under alkaline conditions (pH 8-9).[3][4] The hydroxyl groups on the glucose units of the starch molecule act as nucleophiles, attacking the anhydride ring of OSA. This results in the formation of an ester linkage, covalently bonding the hydrophobic octenyl succinate (B1194679) group to the hydrophilic starch backbone.[5] This modification imparts an amphiphilic character to the starch, allowing it to function as an emulsifier and stabilizer.[3][5]

The logical flow of how OSA modification alters starch properties is outlined in the diagram below.

Caption: Logical diagram illustrating the transformation of native starch into an amphiphilic molecule with enhanced properties through esterification with OSA.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis of OSA-modified starch.

Preparation of OSA-Modified Starch (Aqueous Slurry Method)

This protocol is a widely used method for the esterification of starch with OSA.

Materials:

-

Native starch (e.g., corn, rice, potato)

-

This compound (OSA)

-

Sodium hydroxide (B78521) (NaOH) solution (3%)

-

Hydrochloric acid (HCl) solution (3%)

-

Distilled water

-

Ethanol (B145695) (70%)

Procedure:

-

Prepare a starch slurry by suspending a specific amount of dry starch (e.g., 30 g) in distilled water. The concentration of the slurry can be optimized, for example, 36.8% (w/w).[4]

-

Adjust the pH of the slurry to a desired alkaline level (e.g., pH 8.4) using a 3% NaOH solution.[4]

-

While maintaining the reaction temperature (e.g., 33.4 °C), slowly add a predetermined amount of OSA (e.g., 3% based on starch weight) to the slurry over a period of 2 hours with continuous agitation.[4]

-

Continue the reaction for a specified duration (e.g., 4 hours), maintaining the pH by adding NaOH solution as needed.[4]

-

After the reaction is complete, neutralize the slurry to pH 6.5 with a 3% HCl solution.[4]

-

Centrifuge the mixture to collect the modified starch.

-

Wash the product twice with distilled water and twice with 70% aqueous ethanol to remove unreacted reagents.[4]

-

Dry the purified OSA-modified starch in an oven at 40 °C for 24 hours.[4]

-

Sieve the dried product to obtain a fine powder.[4]

The workflow for this experimental protocol is visualized in the following diagram.

Caption: Workflow diagram for the synthesis of OSA-modified starch using the aqueous slurry method.

Applications in Research and Drug Development

The amphiphilic nature of OSA-modified starches makes them valuable in various applications, including the food and pharmaceutical industries.

-

Emulsifiers and Stabilizers: OSA-modified starches are used to stabilize oil-in-water emulsions, preventing phase separation in products like sauces, dressings, and beverages.[6]

-

Encapsulation: They are effective materials for encapsulating hydrophobic active ingredients, protecting them from degradation and improving their dispersibility in aqueous systems.[5]

-

Drug Delivery: In pharmaceuticals, OSA-modified starches can be used as excipients to facilitate the controlled release of drugs and enhance the stability and bioavailability of formulations.[6] They can improve the compressibility and dissolution of tablets.[6]

Safety and Handling

This compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

References

- 1. This compound - DIAMOND INTERCHEM [diamondinterchem.co.th]

- 2. This compound (n-OSA) refined, SG - TRIGON Chemie [trigon-chemie.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Synthesis and paste properties of this compound modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What Is this compound Used For? - Ruqinba Chemical [rqbchemical.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Protein Succinylation using Octenyl Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical modification of proteins using octenyl succinic anhydride (B1165640) (OSA). This process, known as succinylation, alters the physicochemical properties of proteins by introducing a succinyl group with a hydrophobic octenyl chain onto primary amino groups, primarily the ε-amino group of lysine (B10760008) residues. This modification can significantly impact protein solubility, stability, and functionality, making it a valuable tool in research and drug development.

Introduction

Protein succinylation is a post-translational modification that can occur naturally in cells or be induced chemically.[1] The chemical modification with octenyl succinic anhydride is a non-enzymatic acylation reaction.[2] This process is known to alter the charge and hydrophobicity of proteins, which can lead to changes in their secondary and tertiary structures.[2][3] Consequently, succinylation can enhance protein solubility, improve thermal stability, and modify emulsifying and foaming properties.[3][4] These alterations are of significant interest in various applications, including the development of therapeutic proteins and drug delivery systems.[3]

The reaction involves the nucleophilic attack of the primary amino group of a lysine residue on the anhydride carbonyl carbon of OSA, leading to the formation of an amide bond and the introduction of a negatively charged carboxyl group.[5] This change in charge from the positively charged lysine side chain to a negatively charged succinate (B1194679) derivative often leads to increased protein solubility, particularly at pH values above 7.[5]

Data Presentation: Quantitative Effects of Protein Succinylation

The extent of succinylation and its impact on protein properties are influenced by reaction conditions such as the molar ratio of OSA to protein, pH, temperature, and reaction time.[3] The following table summarizes quantitative data from various studies on the succinylation of different proteins.

| Protein | OSA:Protein Ratio (w/w or molar) | Reaction pH | Reaction Temperature (°C) | Reaction Time (h) | Degree of Succinylation (%) | Observed Effects |

| Date Palm Pollen Protein | 4 and 8 mol OSA per mol lysine | 8.0 | 30 | 1 | Not explicitly quantified, but protein content decreased with higher OSA ratio | Increased solubility, changes in secondary structure.[6] |

| Egg White Protein | Molar ratios of 0.5, 1.0, 1.5, 2.0, 2.5 | Not specified | Not specified | Not specified | Up to ~67% at a molar ratio of 2.0 | Improved thermal stability.[4] |

| Bovine Bone Gelatin | 0.10 g OSA / g gelatin | 8.5 - 9.0 | 35 | 3 | Not specified | Decreased β-sheet and increased β-turn content.[7] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the succinylation of a target protein using this compound.

Materials

-

Target protein

-

This compound (OSA)

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 2 M

-

Hydrochloric acid (HCl), 1 M

-

Phosphate (B84403) buffer (e.g., 0.075 M, pH 8.0) or distilled water

-

Dialysis tubing (appropriate molecular weight cutoff)

-

Magnetic stirrer and stir bar

-

pH meter

-

Reaction vessel

Experimental Workflow Diagram

Caption: Experimental workflow for protein succinylation.

Step-by-Step Protocol

-

Protein Solution Preparation:

-

Dissolve the target protein in a suitable buffer (e.g., 0.075 M phosphate buffer) or distilled water to a desired concentration (e.g., 2% w/v).[8][9]

-

Place the solution in a reaction vessel on a magnetic stirrer.

-

Adjust the pH of the protein solution to between 8.0 and 9.0 using 0.1 M or 2 M NaOH. This is crucial for the reaction to proceed efficiently as the primary amino groups need to be in their unprotonated form.[6][7]

-

-

Succinylation Reaction:

-

Slowly add the desired amount of this compound to the protein solution while stirring. The amount of OSA to be added can be calculated based on a weight ratio to the protein or a molar ratio to the lysine content of the protein.[6][7]

-

Continuously monitor the pH of the reaction mixture. As the reaction proceeds, the pH will decrease due to the formation of a carboxylic acid group. Maintain the pH between 8.0 and 9.0 by the dropwise addition of NaOH.[6]

-

Allow the reaction to proceed for 1 to 3 hours at a controlled temperature, typically between 30°C and 40°C.[6][7]

-

-

Reaction Termination and Purification:

-

To stop the reaction, adjust the pH of the solution to a neutral pH (e.g., 6.5-7.0) using 1 M HCl.[7]

-

Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cutoff to remove unreacted OSA and other small molecules.

-

Dialyze against distilled water for 24-48 hours, with several changes of water.[7]

-

The purified, succinylated protein solution can then be lyophilized (freeze-dried) to obtain a stable powder.[9]

-

-

Characterization of Succinylated Protein:

-

Degree of Succinylation: The extent of modification can be determined by quantifying the remaining free amino groups using methods such as the ninhydrin (B49086) assay or the O-phthaldialdehyde (OPA) method, and comparing it to the unmodified protein.[7]

-

Structural Analysis: Techniques like Circular Dichroism (CD) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can be used to analyze changes in the secondary and tertiary structure of the protein.[6][7]

-

Functional Assays: Depending on the intended application, various functional assays should be performed to assess the impact of succinylation on the protein's activity, solubility, and stability.

-

Chemical Reaction Pathway

The following diagram illustrates the chemical reaction between a lysine residue of a protein and this compound.

Caption: Reaction of lysine with this compound.

Note: The DOT script above for the chemical reaction is a template. For a precise chemical structure diagram, you would need to replace the placeholder image links with actual images of the chemical structures. Due to the limitations of DOT language in rendering complex chemical structures, using images is a practical approach.

Conclusion

Protein succinylation with this compound is a versatile technique for modifying protein properties. The provided protocols and data serve as a comprehensive guide for researchers to effectively implement this method. Careful optimization of reaction conditions is essential to achieve the desired degree of modification and functional outcome for a specific protein. The resulting modified proteins have potential applications in various fields, from improving the functional properties of food proteins to enhancing the therapeutic efficacy of protein-based drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]

- 3. Exploring succinylation in proteins: A comprehensive review from functional improvements to application potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinylation Improves the Thermal Stability of Egg White Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of succinylation on the secondary structures, surface, and thermal properties of date palm pollen protein concentrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound modified starch on soy protein-polyphenol binary covalently linked complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application of OSA-modified starch in creating Pickering emulsions

Application Notes: OSA-Modified Starch in Pickering Emulsions

Introduction Pickering emulsions, stabilized by solid particles instead of conventional surfactants, offer enhanced stability against coalescence and are of significant interest in the pharmaceutical and food industries.[1][2] Octenyl succinic anhydride (B1165640) (OSA)-modified starch is a leading biopolymer for creating these emulsions.[3] By introducing a hydrophobic octenyl group to the hydrophilic starch backbone, OSA modification renders the starch amphiphilic, allowing it to adsorb irreversibly at the oil-water interface and form a robust barrier around emulsion droplets.[1][3] This unique stabilizing mechanism makes OSA-starch ideal for encapsulating bioactive compounds, developing controlled-release drug delivery systems, and formulating functional foods.[2][4]

Mechanism of Stabilization The stability of Pickering emulsions relies on the partial wettability of the solid particles by both the oil and water phases. OSA-starch granules, possessing both hydrophobic and hydrophilic characteristics, position themselves at the oil-water interface.[5] This creates a physical or steric barrier that prevents oil droplets from coalescing. The effectiveness of stabilization is influenced by several factors, including the degree of substitution (DS) of the OSA group, the size and morphology of the starch granules, and their concentration.[6][7] A higher DS generally increases the hydrophobicity of the starch, enhancing its adsorption at the interface and leading to more stable emulsions.[7]

Key Parameters Influencing Emulsion Properties

-

Degree of Substitution (DS): The DS, which quantifies the number of hydroxyl groups on the starch molecule that have been esterified with OSA, is a critical parameter. A higher DS (up to an optimal level) improves the emulsifying capacity of the starch, leading to smaller droplet sizes and greater long-term stability.[7]

-

Starch Concentration: Increasing the concentration of OSA-starch particles generally results in smaller emulsion droplets and enhanced stability, as more particles are available to cover the surface of the oil droplets.[8][9]

-

Particle Size: Smaller starch granules are more effective at stabilizing emulsions, producing smaller and more uniform droplets.[6][9] Methods like acid hydrolysis can be employed to reduce starch particle size before OSA modification.[9]

-

Oil Phase Volume: The ratio of oil to water affects the viscosity and stability of the emulsion. High internal phase Pickering emulsions (HIPEs) with oil fractions up to 80% have been successfully formulated using OSA-starch, resulting in gel-like structures with excellent stability.[10]

-

pH and Ionic Strength: OSA-starch stabilized emulsions generally exhibit good stability over a range of pH values and ionic strengths, a significant advantage for various applications.[3]

Applications in Research and Drug Development OSA-starch based Pickering emulsions are versatile platforms for a variety of applications:

-

Drug Delivery: They can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.[1][11] The solid particle shell can also provide controlled or sustained release of the active pharmaceutical ingredient (API).[3]

-

Functional Foods: These emulsions are used to encapsulate sensitive bioactive components like vitamins, antioxidants, and essential oils, protecting them from degradation and controlling their release during digestion.[2][4]

-

Fat Replacement: In food products like mayonnaise and meat gels, OSA-starch Pickering emulsions can act as fat replacers, improving texture and water-holding capacity while reducing calorie content.[8]

Experimental Protocols

Protocol 1: Preparation of OSA-Modified Starch

This protocol describes the chemical modification of native starch with octenyl succinic anhydride (OSA).

Materials:

-

Native Starch (e.g., waxy maize, rice, tapioca)

-

This compound (OSA)

-

Sodium Hydroxide (NaOH) solution (e.g., 0.5 M)

-

Hydrochloric Acid (HCl) solution (e.g., 0.5 M)

-

Distilled Water

Procedure:

-

Prepare a starch slurry (e.g., 30-35% w/w) in distilled water.

-

Adjust the pH of the slurry to between 8.0 and 9.0 using NaOH solution while stirring continuously.[12]

-

Slowly add the desired amount of OSA (e.g., 1-5% based on dry starch weight) to the slurry. The amount will determine the final Degree of Substitution (DS).[12]

-

Maintain the pH within the 8.0-9.0 range by adding NaOH solution as needed throughout the reaction, which typically proceeds for 2-4 hours at a controlled temperature (e.g., 30-40°C).[12]

-

After the reaction is complete, neutralize the slurry to a pH of 6.5-7.0 with HCl solution.[13]

-

Wash the modified starch by centrifuging the slurry and resuspending the pellet. Perform sequential washes with distilled water (3 times) and ethanol to remove unreacted OSA and salts.[12]

-

Dry the final OSA-modified starch product in an oven at a low temperature (e.g., 45°C) for 24 hours.[12]

-

Grind the dried starch into a fine powder for use as an emulsifier.

Protocol 2: Formulation of OSA-Starch Stabilized Pickering Emulsions

This protocol details the preparation of an oil-in-water (O/W) Pickering emulsion.

Materials:

-

OSA-Modified Starch powder (from Protocol 1)

-

Oil Phase (e.g., sunflower oil, medium-chain triglycerides)

-

Aqueous Phase (e.g., distilled water, phosphate (B84403) buffer)

Procedure:

-

Disperse the OSA-starch powder in the aqueous phase to the desired concentration (e.g., 1-5% w/v).

-

Add the oil phase to the aqueous starch dispersion at the desired oil-to-water ratio (e.g., 1:9 to 8:2 v/v).[10]

-

Homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed (e.g., 10,000-20,000 rpm) for a specified duration (e.g., 2-5 minutes).[5] Homogenization can be performed in intervals to prevent excessive heating.[5]

-

The resulting mixture is the Pickering emulsion. For high-pressure homogenization, the pre-emulsion from step 3 can be passed through the homogenizer at pressures up to 300 bar.[1]

-

Store the emulsion at a controlled temperature (e.g., 4°C or room temperature) for stability analysis.

Protocol 3: Characterization of Pickering Emulsions

1. Droplet Size and Microstructure Analysis:

-

Method: Use laser diffraction or dynamic light scattering to measure the mean droplet size and size distribution.

-

Microscopy: Observe the emulsion microstructure using light microscopy or confocal laser scanning microscopy (CLSM). The oil phase can be stained with a lipophilic dye (e.g., Nile Red) and the aqueous phase or starch with a hydrophilic dye (e.g., Nile Blue or FITC) for visualization.[2]

2. Emulsion Stability Assessment:

-

Creaming Index (CI): Store the emulsion in a graduated cylinder under gravity. Measure the height of the serum layer (H_s) and the total emulsion height (H_t) over time. Calculate CI (%) = (H_s / H_t) * 100. A lower CI indicates higher stability.

-

Turbiscan Analysis: Use a stability analyzer (e.g., Turbiscan) to monitor changes in backscattering and transmission profiles along the sample height. This provides quantitative data on creaming, sedimentation, and coalescence over time.[8]

3. Rheological Measurements:

-

Method: Use a rheometer to measure the viscoelastic properties of the emulsion.

-

Parameters: Determine the storage modulus (G') and loss modulus (G''). For stable, gel-like emulsions, G' is typically greater than G''.[14] These parameters provide insight into the emulsion's internal structure and stability.[15]

Quantitative Data Summary

Table 1: Effect of OSA-Starch Properties on Pickering Emulsion Characteristics

| Starch Source & Type | OSA-Starch Conc. | Degree of Substitution (DS) | Oil Phase Volume (%) | Mean Droplet Size (μm) | Stability Observation | Reference |

| Starch/Chitosan Complex | Not specified | 0.00895 | 80% | 27.4 ± 1.4 | No creaming after 30 days at -4°C. | |

| Turmeric Starch | 1% | 0.0264 | 50% | Not specified | High Emulsification Index (EI).[12] | [12] |

| Waxy Maize | 200 mg/mL of oil | ~3% | 5% | Droplet size decreased as starch conc. increased from 200 to 1200 mg/mL. | Stable emulsions with small starch particles (<10 µm).[9] | [9] |

| Rice Starch | 200 mg/mL of oil | 3.0% OSA level | 5% | Not specified | Higher modification level (3.0%) showed better stability.[13] | [13] |

| Generic OSA-Starch | 0-10.0 g/kg | Not specified | Not specified | Not specified | Stability significantly enhanced with increasing concentration.[8] | [8] |

Table 2: Influence of Formulation on Myofibrillar Protein (MP) Gels Incorporating OSA-Starch Emulsions

| OSA-Starch Emulsion | Gel Hardness (N) | Water-Holding Capacity (%) | Key Finding | Reference |

| Control MP Gel (No Emulsion) | 0.28 | 28.5% | Baseline measurement.[8] | [8] |

| MP Gel with OSAS Emulsion | 0.66 | 61.2% | Emulsion incorporation markedly improved gel texture and water retention.[8] | [8] |

Visualizations

References

- 1. Emerging Applications of Pickering Emulsions in Pharmaceutical Formulations: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A comparison of emulsion stability for different OSA-modified waxy maize emulsifiers: Granules, dissolved starch, and non-solvent precipitates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differences in the structural properties of three OSA starches and their effects on the performance of high internal phase Pickering emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characteristics of OSA modified starch-based Pickering emulsion and its application to myofibrillar protein gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Characterization of Pickering Emulsion Stabilized by OSA Starch/Chitosan Complexes [agris.fao.org]

- 11. Emulsion - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A review on this compound modified starch-based Pickering-emulsion: Instabilities and ingredients interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Octenyl Succinic Anhydride (OSA) Functionalized Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using octenyl succinic anhydride (B1165640) (OSA). These protocols are particularly relevant for the modification of hydrophilic nanoparticles, such as those derived from starch, to enhance their hydrophobic properties for applications in drug delivery and as emulsion stabilizers.

Introduction to OSA Surface Functionalization

Octenyl succinic anhydride (OSA) is a modified starch derivative that introduces a lipophilic octenyl group and a hydrophilic succinyl group. This amphiphilic nature makes it an excellent agent for the surface functionalization of nanoparticles. The primary goal of OSA functionalization is to increase the hydrophobicity of polar nanoparticle surfaces, thereby improving their dispersibility in non-polar solvents and their compatibility with hydrophobic polymer matrices. This modification is achieved through an esterification reaction between the hydroxyl groups on the nanoparticle surface and the anhydride group of OSA. The resulting OSA-functionalized nanoparticles exhibit enhanced stability in oil-water emulsions and can be effectively utilized as carriers for hydrophobic drugs.

Characterization of OSA-Functionalized Nanoparticles

A comprehensive characterization of OSA-functionalized nanoparticles is crucial to ensure successful modification and to understand their physicochemical properties. The following are key characterization techniques:

-

Fourier Transform Infrared Spectroscopy (FTIR): To confirm the esterification reaction. A new absorption peak around 1727 cm⁻¹ indicates the formation of an ester carbonyl group.[1][2]

-

Dynamic Light Scattering (DLS): To determine the particle size, size distribution, and Polydispersity Index (PDI). An increase in particle size is typically observed after OSA modification.

-

Transmission Electron Microscopy (TEM): To visualize the morphology and confirm the size of the nanoparticles.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized nanoparticles. OSA modification may lead to a decrease in the onset of thermal decomposition compared to the unmodified nanoparticles.[1][3]

-

X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles. A decrease in crystallinity is often observed after OSA functionalization.

-

Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which influences their stability in suspension.

-

Degree of Substitution (DS): To quantify the extent of OSA modification. This is a critical parameter that influences the hydrophobicity and emulsifying properties of the nanoparticles.

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on OSA-functionalized starch nanoparticles.

Table 1: Physicochemical Properties of Unmodified and OSA-Modified Starch Nanoparticles (SNPs)

| Parameter | Unmodified SNPs | OSA-SNPs (DS 0.024) | OSA-SNPs (DS 0.036) | Reference |

| Average Particle Size (nm) | ~100 | Increased compared to SNPs | Larger than DS 0.024 | [1][2] |